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Compound of Interest

DMTr-MOE-Inosine-3-CED-
Compound Name:
phosphoramidite

Cat. No.: B12390316

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of 5'-O-Dimethoxytrityl-2'-O-methoxyethyl-
Inosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMTr-MOE-Inosine
phosphoramidite). It details the molecule's chemical structure, stability characteristics, and its
application in the synthesis of modified oligonucleotides for therapeutic and research purposes.
The guide includes structured data, detailed experimental protocols, and process visualizations
to serve as a comprehensive resource.

Introduction to 2'-MOE Modified Oligonucleotides

Modifications at the 2' position of the ribose ring are a cornerstone of modern oligonucleotide
therapeutics, enhancing stability, nuclease resistance, and binding affinity to target RNA.[1][2]
The 2'-O-methoxyethyl (2'-MOE) modification is a second-generation antisense technology that
replaces the 2'-hydroxyl group with an O-methoxyethyl moiety.[2] This modification confers
several advantageous properties, including:

o Enhanced Nuclease Resistance: The 2'-MOE group provides significant protection against
degradation by cellular nucleases, increasing the in vivo half-life of the oligonucleotide.[1][2]
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« Increased Binding Affinity: Oligonucleotides containing 2'-MOE modifications exhibit higher
affinity for complementary RNA targets, leading to more potent activity.[2][5] The modification
pre-organizes the ribose sugar in the C3'-endo configuration, which is favorable for A-form
RNA-like duplexes.[4][5]

e Reduced Toxicity: Compared to some other modifications, 2'-MOE has shown a favorable
toxicity profile, making it suitable for therapeutic applications.[3][4]

These properties have made 2'-MOE a key component in several FDA-approved antisense
oligonucleotide (ASO) drugs.[4][5] Inosine, a naturally occurring purine, is often incorporated
into oligonucleotides to provide wobble base-pairing capabilities or to analyze RNA structure-
activity relationships.[6]

Chemical Structure

The DMTr-MOE-Inosine phosphoramidite is a complex monomer designed for automated solid-
phase oligonucleotide synthesis. Its structure can be broken down into four key functional
components:

o 5'-O-Dimethoxytrityl (DMTr) Group: A bulky, acid-labile protecting group attached to the 5'-
hydroxyl of the ribose sugar. It prevents polymerization at this position during the coupling
reaction and is removed by a brief acid wash before the next monomer is added.

e 2'-O-Methoxyethyl (MOE) Group: The core modification at the 2' position of the ribose,
providing the desirable therapeutic properties.

» Inosine Base: The nucleobase component of the monomer.

o 3'-Cyanoethyl (CE) Phosphoramidite Group: The reactive moiety that, upon activation,
couples with the free 5'-hydroxyl of the growing oligonucleotide chain to form a phosphite
triester linkage. The cyanoethyl group is a protecting group for the phosphate that is
removed during the final deprotection steps.
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Figure 1: Key functional components of the phosphoramidite monomer.

Physicochemical Properties and Stability

Proper handling and storage are critical for phosphoramidite reagents to prevent degradation

and ensure high-yield oligonucleotide synthesis.

Table 1: Chemical Properties of DMTr-MOE-Inosine Phosphoramidite
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Property Value Reference
Molecular Formula C43H53N609P [7]
Molecular Weight 828.89 g/mol [71[81I9]
Appearance White to off-white powder [10]

Table 2: Stability and Handling Recommendations
Condition Recommendation Rationale

Solid Storage

Freezer storage (-10 to -30°C),

dry, under inert gas.

Phosphoramidites are
sensitive to moisture and
oxidation. Low temperatures

slow decomposition.

Solution Stability

Stable for 2-3 days in

anhydrous acetonitrile.

[6] Prolonged storage in
solution, especially at room
temperature, leads to

significant decomposition.[11]

Shipping

Ambient temperature for short

durations (continental US).

[8]

Studies on similar azide-functionalized phosphoramidites have shown that while relatively

stable for several hours in solution at room temperature, significant decomposition occurs over

days.[11] Storing phosphoramidite solutions at -20°C can prevent decomposition for extended

periods.[11]

Experimental Protocols and Methodologies

The use of DMTr-MOE-Inosine phosphoramidite follows the standard protocols for automated

oligonucleotide synthesis.

The synthesis process is a cycle of four chemical reactions for each monomer added.

 Detritylation (Deblocking): The DMTr group from the 5'-end of the growing oligonucleotide

chain (bound to the solid support) is removed using a mild acid (e.g., trichloroacetic acid in
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dichloromethane), exposing the 5'-hydroxyl group for the next coupling step.

e Coupling: The DMTr-MOE-Inosine phosphoramidite monomer, activated by a reagent like
tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), is added. The activated phosphoramidite reacts
with the free 5'-hydroxyl group of the growing chain. A coupling time of 6 minutes is
recommended for 2'-MOE phosphoramidites to ensure high efficiency.[4]

o Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g.,
acetic anhydride and N-methylimidazole). This prevents the formation of failure sequences
(n-1 mers).

» Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
pentavalent phosphate triester using an oxidizing agent, typically an iodine solution in
water/pyridine/THF.

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.

Oligonucleotide Synthesis Cycle

Remove 5-DMTT group; epeat for T
Expose 5-OH Repeat for
D Activate phosphoramidite; ‘ ) each monomer

1. Detritylation

4. Oxidation Oxidize phosphite to phosphate
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Click to download full resolution via product page

Figure 2: The four-step cycle of solid-phase oligonucleotide synthesis.

After the final monomer is added, the fully assembled oligonucleotide must be cleaved from the
solid support and all remaining protecting groups must be removed. This process is critical for
obtaining a functional final product.

o Cleavage from Support: The oligonucleotide is cleaved from the controlled pore glass (CPG)
support. This is typically achieved using concentrated ammonium hydroxide or other amine-
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based reagents like methylamine.[12]

e Phosphate Deprotection: The 2-cyanoethyl groups on the phosphate backbone are removed
via B-elimination during the cleavage step with the basic reagent.

o Base Deprotection: The protecting groups on the nucleobases (if any) are removed. Inosine
does not typically require a protecting group. For oligonucleotides containing other bases,
this step is crucial and is accomplished by heating in the basic solution.

o 2'-OH Deprotection (for RNA): For chimeric oligonucleotides containing standard RNA
monomers, a final step to remove the 2'-silyl protecting group (e.g., TBDMS) is required,
often using a fluoride source like TBAF.[12] This step is not necessary for fully 2'-MOE
modified regions.

Note: While standard deprotection procedures are generally compatible with 2'-MOE
modifications, it is important to avoid using methylamine with oligonucleotides containing 2'-
MOE-Bz-5-Me-C to prevent an unwanted methylation side reaction.[4]
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Figure 3: Logical workflow for oligonucleotide cleavage and deprotection.

Conclusion

DMTr-MOE-Inosine phosphoramidite is a highly specialized chemical building block essential
for the synthesis of third-generation therapeutic oligonucleotides. Its unique structure combines
a stable, affinity-enhancing 2'-MOE modification with the versatile base-pairing properties of
inosine. A thorough understanding of its chemical properties, stability limits, and the nuances of
the synthesis and deprotection protocols is paramount for researchers and drug developers
aiming to produce high-quality, functionally potent modified oligonucleotides. Adherence to the
detailed methodologies outlined in this guide will facilitate successful synthesis and contribute
to the advancement of oligonucleotide-based research and therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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